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Abstract

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a versatile
building block in synthetic organic chemistry and has garnered attention for its biological
activities. This technical guide provides a comprehensive overview of its chemical and physical
properties, detailed experimental protocols for its synthesis and analysis, and an exploration of
its role as a chiral auxiliary and its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Chemical and Physical Properties

(1R,2S)-2-Amino-1,2-diphenylethanol, also known as (1R,2S)-(-)-2-amino-1,2-diphenyl-
ethanol, is a white to pale yellow crystalline powder.[1] Its fundamental properties are
summarized in the table below.
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Property Value Reference(s)
Molecular Formula C14H15sNO [2][3]
Molecular Weight 213.28 g/mol [4]

CAS Number 23190-16-1 [4]

Melting Point 142-144 °C [5]

Optical Rotation [a]?>/D -7.0° (c=0.6 in ethanol) [5]
Appearance White to pale yellow crystal or o

powder

Soluble in polar solvents like
ethanol, methanol, and
Solubility chloroform.[6][7] Likely has low  [6][7]

solubility in non-polar solvents.

[7]

Spectroscopic Data

The structural elucidation of (1R,2S)-2-Amino-1,2-diphenylethanol is supported by various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and
aliphatic protons. The protons on the phenyl rings typically appear as multiplets in the range
of & 7.2-7.4 ppm. The methine protons (CH-OH and CH-NHz) appear as distinct signals, with
their chemical shifts and coupling constants being crucial for confirming the stereochemistry.

e 13C NMR: The carbon NMR spectrum shows distinct peaks for the two phenyl groups and the
two aliphatic carbons. The carbons of the phenyl rings resonate in the aromatic region
(typically & 125-145 ppm), while the benzylic carbons (C-OH and C-NHz) appear at higher
field.

Infrared (IR) Spectroscopy
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The IR spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol displays characteristic absorption
bands corresponding to its functional groups. Key peaks include:

e O-H stretch: A broad band in the region of 3200-3600 cm~* due to the hydroxyl group.

¢ N-H stretch: One or two sharp peaks in the region of 3300-3500 cm~1 corresponding to the
primary amine.

e C-H stretch (aromatic): Peaks typically above 3000 cm~1.
o C-H stretch (aliphatic): Peaks typically below 3000 cm™1.
e C=C stretch (aromatic): Peaks in the 1450-1600 cm~1! region.

e C-O stretch: A strong band in the 1000-1200 cm~1 region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-amino-1,2-diphenylethanol would be
expected to show a molecular ion peak (M*) at m/z 213. Common fragmentation patterns for
amino alcohols include the loss of water (M-18), cleavage adjacent to the amino group, and
fragmentation of the phenyl rings.[6][8]

Experimental Protocols
Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol

A common method for the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is the
reduction of benzoin oxime.[3] The enantiomerically pure (1R,2S) isomer can be obtained
through resolution of the racemate or via asymmetric synthesis.

Protocol: Catalytic Hydrogenation of Benzoin Oxime
This protocol describes the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol.
Materials:

e Benzoin oxime
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Methanol

10% Palladium on carbon (Pd/C)

Hydrogen gas source

Filtration apparatus

Procedure:

e Dissolve benzoin oxime in methanol in a suitable hydrogenation vessel.
o Carefully add 10% Pd/C catalyst to the solution.

» Pressurize the vessel with hydrogen gas to approximately 50 psi.

« Stir the reaction mixture at room temperature for 6 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove
the Pd/C catalyst.

e Wash the catalyst with methanol.

o Combine the filtrate and washings and remove the solvent under reduced pressure to obtain
the crude product.

o Recrystallize the crude solid from methanol to yield pure erythro-2-amino-1,2-
diphenylethanol.

Chiral High-Performance Liquid Chromatography
(HPLC) Analysis

The enantiomeric purity of (1R,2S)-2-Amino-1,2-diphenylethanol can be determined by chiral
HPLC.

General HPLC Conditions:
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o Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H,
Chiralcel OD-H) is often effective.

» Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar
modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be
optimized for the specific column and system.

o Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 220 nm or
254 nm).

o Flow Rate: Typically around 1.0 mL/min.

Applications in Asymmetric Synthesis

(1R,2S)-2-Amino-1,2-diphenylethanol is a valuable chiral auxiliary. A chiral auxiliary is a
stereogenic group that is temporarily incorporated into a prochiral substrate to direct a
subsequent stereoselective reaction. After the desired transformation, the auxiliary can be
removed and ideally recycled.

Workflow for the Use as a Chiral Auxiliary:

Synthesis and Application Workflow

Recovered Auxiliary
I

Enantiomerically
Enriched Product

(Chiral Auxiliary) >
Attachment Chiral Adduct Dlas‘s:lﬁgcwe)—b[mastereomeric Product

Prochiral Substrate

Cleavage of Auxiliary

Click to download full resolution via product page

Caption: General workflow for the application of (1R,2S)-2-Amino-1,2-diphenylethanol as a
chiral auxiliary.
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Biological Activity: NMDA Receptor Antagonism

(1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives have been shown to have an affinity
for the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists.[9] The NMDA receptor is
a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and

memory.

NMDA Receptor Signaling Pathway

The NMDA receptor is a complex ion channel that, when activated by the binding of glutamate
and a co-agonist (glycine or D-serine), allows the influx of Ca2* ions into the neuron. This
calcium influx triggers a cascade of downstream signaling events. As an antagonist, (1R,2S)-2-
Amino-1,2-diphenylethanol would block this channel, thereby inhibiting these downstream

effects.

NMDA Receptor Signaling Pathway and Antagonism

' Glutamate ' (Glycine / D—Serine) [ j
( )

Downstream Signaling
(e.g., CaMKII, CREB activation,

Gene Expression)

l

Synaptic Plasticity,
Learning & Memory
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Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of (1R,2S)-2-
Amino-1,2-diphenylethanol.

Experimental Protocol: [*(HJMK-801 Binding Assay

The affinity of a compound for the NMDA receptor can be determined using a radioligand
binding assay, such as the [3H]MK-801 binding assay.[10] MK-801 is a hon-competitive NMDA
receptor antagonist that binds to a site within the ion channel.

Principle: This assay measures the ability of a test compound to displace the radiolabeled
[BH]MK-801 from its binding site on the NMDA receptor in a preparation of rat brain
membranes.

Materials:

Rat forebrain membranes (source of NMDA receptors)

[*H]MK-801 (radioligand)

Test compound ((1R,2S)-2-Amino-1,2-diphenylethanol)

Glutamate and Glycine (to open the channel for [EBH]MK-801 binding)

Assay buffer (e.g., Tris-HCI)

Scintillation cocktail and counter

Procedure:
o Prepare rat forebrain membranes according to standard protocols.

 In a series of tubes, incubate the membranes with a fixed concentration of [BH]MK-801,
saturating concentrations of glutamate and glycine, and varying concentrations of the test
compound.

e Incubate the mixture to allow binding to reach equilibrium.
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o Separate the bound from free radioligand by rapid filtration through glass fiber filters.
e Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a scintillation counter.

e Analyze the data to determine the concentration of the test compound that inhibits 50% of
the specific [BHJMK-801 binding (ICso). This value can be used to calculate the binding affinity

(Ki).

Safety and Handling

(1R,2S)-2-Amino-1,2-diphenylethanol is classified as a skin and eye irritant and may cause
respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn when handling this compound. It should be
stored in a cool, dry, and well-ventilated area.

Conclusion

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral molecule with significant utility in both
synthetic chemistry and pharmacology. Its well-defined stereochemistry makes it an effective
chiral auxiliary for the synthesis of enantiomerically enriched compounds. Furthermore, its
antagonistic activity at the NMDA receptor suggests its potential as a lead compound for the
development of novel therapeutics targeting neurological disorders. This guide has provided a
detailed overview of its properties, synthesis, analysis, and applications to aid researchers in
their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b2956271?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1R_2S_-2-amino-1_2-diphenylethanol
https://www.benchchem.com/product/b2956271?utm_src=pdf-body
https://www.benchchem.com/product/b2956271?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic
Decarboxylative Arylation - PMC [pmc.ncbi.nlm.nih.gov]

e 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
o 5. (1R,2S)-(-)-2-&#-1,2- — X2z 99% | Sigma-Aldrich [sigmaaldrich.com]

6. chem.libretexts.org [chem.libretexts.org]

7. solubilityofthings.com [solubilityofthings.com]

8. chem.libretexts.org [chem.libretexts.org]

9. (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 [chemicalbook.com]

e 10. [3H](+)MK80L1 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed
[pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2S)-2-Amino-1,2-
diphenylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2956271#1r-2s-2-amino-1-2-diphenylethanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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